methyl 2-(5-amino-4-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group, an amino group, and an acetate group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which undergoes a series of reactions to introduce the amino and acetate groups.
Acetylation: The acetate group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and acetylation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
Scientific Research Applications
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the acetate group.
5-Amino-2-methylpyridine: Similar structure with different positioning of the amino and methyl groups.
Uniqueness
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is unique due to the presence of both amino and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4,10H2,1-2H3 |
InChI Key |
XFPUWWIPDXLSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.